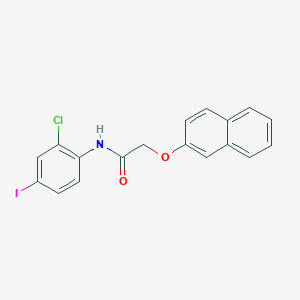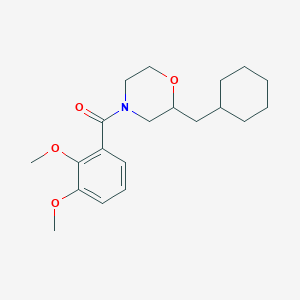![molecular formula C21H26N4O2 B6028630 6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028630.png)
6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide is a synthetic compound that has been the subject of scientific research for its potential applications in the field of medicine. This compound is also known as Oxoferin, and it has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further study.
作用機序
The mechanism of action of 6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways. Some of the signaling pathways that may be modulated by this compound include the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: this compound has been shown to induce apoptosis in cancer cells. This compound has been found to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic process.
2. Inhibition of angiogenesis: this compound has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has been shown to reduce the expression of various angiogenic factors, including VEGF and bFGF.
3. Modulation of immune function: this compound has been found to modulate immune function. This compound has been shown to enhance the activity of natural killer cells and increase the production of cytokines.
実験室実験の利点と制限
6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: this compound has been found to be highly potent, which makes it a useful tool for studying various biological processes.
2. Versatility: this compound has been found to possess a range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes.
Some of the limitations of this compound include:
1. Limited availability: this compound is not readily available, which makes it difficult to study.
2. Lack of understanding of mechanism of action: The mechanism of action of this compound is not fully understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide. Some of these directions include:
1. Elucidation of mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound.
2. Development of analogs: The development of analogs of this compound may lead to the discovery of compounds with improved potency and selectivity.
3. In vivo studies: Further in vivo studies are needed to determine the efficacy and safety of this compound in animal models.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis method of 6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-phenylpropylamine with pyrazine-2-carboxylic acid to form 2-(3-phenylpropyl)pyrazine. This intermediate product is then reacted with 1-(2-bromoethyl)piperidine-3-carboxylic acid ethyl ester to form the final product, this compound.
科学的研究の応用
6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide has been the subject of scientific research for its potential applications in the field of medicine. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further study. Some of the scientific research applications of this compound include:
1. Antitumor activity: this compound has been found to possess antitumor activity in vitro and in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antioxidant activity: this compound has been found to possess antioxidant activity. This compound has been shown to scavenge free radicals and protect cells from oxidative damage.
3. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
6-oxo-1-(3-phenylpropyl)-N-(2-pyrazin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20-9-8-18(21(27)24-11-10-19-15-22-12-13-23-19)16-25(20)14-4-7-17-5-2-1-3-6-17/h1-3,5-6,12-13,15,18H,4,7-11,14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYJNQLXLMSFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC2=NC=CN=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
![7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028554.png)

![2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)
![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)
![1-acetyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6028573.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6028576.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6028584.png)

![ethyl 2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028605.png)

![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(2-thienylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole trifluoroacetate](/img/structure/B6028621.png)
![1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone](/img/structure/B6028622.png)
![ethyl 1-(1H-pyrazol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6028635.png)